Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a compound that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. This compound features an azetidine ring structure, which is a five-membered nitrogen-containing heterocycle, along with an oxadiazole moiety that contributes to its biological activity and chemical reactivity.
The compound is listed in several chemical databases and literature, indicating its relevance in ongoing research. Its detailed molecular structure and properties can be found in resources such as PubChem and BenchChem, which provide comprehensive data for researchers interested in its synthesis and applications .
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate belongs to the class of carboxylates, specifically those derived from azetidine and oxadiazole derivatives. The presence of these functional groups suggests potential reactivity and interactions with biological systems, making it a candidate for drug development and other chemical applications.
The synthesis of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate typically involves multi-step synthetic routes starting from readily available precursors. A common approach includes:
The reaction conditions may involve various catalysts and solvents to optimize yield and purity. For instance, triethylamine is frequently used as a base in the synthesis of oxadiazoles. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product effectively.
The molecular formula of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is . The compound features:
The InChI representation of the compound is:
This representation provides insight into the connectivity of atoms within the molecule.
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate can participate in various chemical reactions:
Oxidation: Can be oxidized to yield corresponding oxidized derivatives.
Reduction: Reduction reactions may modify functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution where functional groups are replaced by others.
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions and lithium aluminum hydride for reduction processes. The choice of solvent and reaction temperature is crucial for optimizing yields.
The mechanism of action for tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The precise targets depend on the context of its application in drug discovery or biochemical studies .
The physical properties of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate include:
Chemical properties include stability under ambient conditions and reactivity with various nucleophiles or electrophiles depending on the functional groups present.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm its identity and purity during synthesis .
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate has several notable applications:
Chemistry: Serves as a building block in synthesizing more complex organic molecules.
Biology: Investigated for potential biological activities such as antimicrobial or anticancer effects.
Medicine: Explored as a lead compound in drug discovery efforts due to its structural features that may interact with biological targets.
Industry: Utilized in developing new materials or chemical processes due to its unique properties .
This compound exemplifies how synthetic organic chemistry can lead to significant advancements in various scientific fields through the exploration of novel structures and their potential applications.
The integration of azetidine and 1,2,4-oxadiazole heterocycles represents a strategically important approach in modern medicinal chemistry, driven by the complementary physicochemical and pharmacological properties of these scaffolds. Azetidine, a four-membered saturated nitrogen heterocycle, provides significant conformational restraint and enhanced target binding affinity compared to larger cyclic amines like piperidine or pyrrolidine. Its ring strain (approximately 25-27 kcal/mol) creates a defined spatial orientation for substituents, improving binding specificity to biological targets [5]. This scaffold demonstrates favorable metabolic stability and improved pharmacokinetic profiles due to its reduced susceptibility to oxidative metabolism compared to five- and six-membered analogues [5]. Furthermore, azetidine serves as a bioisostere for pyridine, piperidine, and pyrrolidine systems, enabling optimization of drug-like properties while maintaining target engagement [5].
The 1,2,4-oxadiazole heterocycle contributes exceptional bioisosteric versatility and metabolic resistance. This five-membered aromatic ring (C₂H₂N₂O) functions as a stable, planar surrogate for ester and amide functionalities, overcoming the hydrolytic instability commonly associated with these groups [1] [6]. The 1,2,4-oxadiazole ring exhibits distinctive electronic properties, with the oxygen atom and adjacent nitrogen atoms acting as hydrogen bond acceptors, facilitating critical interactions with biological targets [1] [8]. Unlike its 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole variant demonstrates reduced aromaticity, behaving more like a conjugated diene system, which influences its reactivity and binding characteristics [8]. This moiety enhances ligand solubility through dipole-dipole interactions and improves cell membrane permeability due to its balanced lipophilicity profile [1].
Table 1: Comparative Structural and Physicochemical Properties of Azetidine and 1,2,4-Oxadiazole Moieties
Property | Azetidine | 1,2,4-Oxadiazole |
---|---|---|
Ring Size | 4-membered saturated | 5-membered aromatic |
Key Features | High ring strain, conformational constraint | Planar structure, bioisosteric versatility |
Metabolic Stability | Resistant to oxidative metabolism | Resistant to enzymatic hydrolysis |
Hydrogen Bond Capacity | One acceptor (N), potential donor (NH) | Multiple acceptors (N, O) |
Electron Distribution | Aliphatic amine character | Electron-deficient heterocycle |
Bioisosteric Equivalence | Piperidine, pyrrolidine, pyridine | Esters, amides, carbamates |
Polar Surface Area | ~12 Ų (monosubstituted) | ~30 Ų (3,5-disubstituted) |
The hybrid scaffold exemplified by "Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate" strategically combines these structural advantages. The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, enabling selective functionalization during synthesis [5]. The methylene linker between the azetidine C3 position and the oxadiazole C5 position provides conformational flexibility while maintaining electronic communication between the rings. The 3-methyl group on the oxadiazole ring modulates electron density and lipophilicity, fine-tuning the molecule's physicochemical properties [1] [6]. This molecular architecture creates a versatile pharmacophore capable of interacting with diverse biological targets through multiple binding modalities.
The medicinal exploration of 1,2,4-oxadiazoles spans over a century, beginning with their initial synthesis by Tiemann and Krüger in 1884 [1] [8]. Despite this early discovery, significant pharmacological interest emerged much later, with the first therapeutic application materializing in the 1960s with Oxolamine, a cough suppressant that established the clinical viability of the 1,2,4-oxadiazole pharmacophore [1]. This milestone demonstrated the heterocycle's biological relevance and metabolic stability in vivo, stimulating further medicinal chemistry research. Throughout the 1970s-1990s, additional 1,2,4-oxadiazole-containing drugs reached clinical application, including the vasodilator Butalamine, the anxiolytic Fasiplon, and Proxazole for gastrointestinal disorders, collectively validating the therapeutic potential of this heterocyclic system across multiple disease areas [1] [6].
The twenty-first century witnessed a significant expansion in 1,2,4-oxadiazole applications, driven by advances in synthetic methodology and structural biology. The discovery of naturally occurring 1,2,4-oxadiazoles, phidianidines A and B from the marine mollusk Phidiana militaris in 2011, revealed unprecedented structural diversity and potent biological activities, including cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism at protein-tyrosine phosphatase 1B and chemokine receptor type 4 [1] [8]. This natural occurrence further stimulated interest in the scaffold's pharmaceutical potential. Contemporary research has established 1,2,4-oxadiazoles as privileged structures in diverse therapeutic areas, with clinical candidates demonstrating anticancer, antiviral (Pleconaril), and neuromuscular (Ataluren for Duchenne muscular dystrophy) activities [1] [6].
Table 2: Historical Milestones in 1,2,4-Oxadiazole-Based Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | N/A |
1960s | First clinical application as antitussives | Oxolamine, Prenoxdiazine |
1970s-1980s | Expansion into cardiovascular and gastrointestinal therapeutics | Butalamine (vasodilator), Proxazole (GI agent) |
1990s | CNS applications and antiviral development | Fasiplon (anxiolytic), Pleconaril (antiviral) |
2000s | Orphan disease treatments and natural product discovery | Ataluren (Duchenne muscular dystrophy) |
2010s | Targeted cancer therapies and multi-target agents | Phidianidine derivatives (anticancer) |
2020s | Hybrid scaffolds and immunomodulatory applications | Azetidine-oxadiazole hybrids |
Recent pharmacological studies highlight the scaffold's versatility. 1,2,4-oxadiazole derivatives demonstrate target promiscuity across multiple enzyme classes, including carbonic anhydrase, histone deacetylase, rearranged during transfection kinase, and penicillin-binding protein inhibition [1]. They exhibit receptor affinity across diverse families, including σ receptors, orexin receptors, kappa opioid receptors, and estradiol receptors [1]. This broad target engagement profile, combined with favorable drug-like properties, has accelerated their incorporation into hybrid architectures, particularly nitrogen-containing heterocycles like azetidines, to enhance biological activity and selectivity [5] [6]. The sustained pharmacological interest is evidenced by a doubling of scientific publications on 1,2,4-oxadiazole biological applications over the past fifteen years [1].
The strategic combination of azetidine and 1,2,4-oxadiazole scaffolds creates molecular hybrids with superior pharmacological profiles compared to either heterocycle alone. This hybridization approach leverages complementary bioactivity enhancement, pharmacokinetic optimization, and multi-target engagement capabilities. The azetidine component provides three-dimensionality and sp³-rich character (Fsp³), improving solubility and reducing plasma protein binding, while the planar 1,2,4-oxadiazole contributes to target affinity through hydrogen bonding and π-π stacking interactions [5] [7].
The electronic interplay between these moieties significantly influences receptor binding kinetics and selectivity. The electron-deficient 1,2,4-oxadiazole modulates the basicity of the azetidine nitrogen, reducing its pKₐ and enhancing membrane permeability at physiological pH [5]. Conversely, the azetidine's aliphatic character counterbalances the oxadiazole's hydrophilicity, optimizing log P values for blood-brain barrier penetration when targeting central nervous system disorders [7]. The methylene linker in "Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate" enables conformational flexibility while maintaining electronic conjugation, allowing optimal positioning for simultaneous interaction with complementary binding pockets [5].
Table 3: Synergistic Advantages of Azetidine-1,2,4-Oxadiazole Hybridization
Pharmacological Aspect | Azetidine Contribution | 1,2,4-Oxadiazole Contribution | Synergistic Outcome |
---|---|---|---|
Target Engagement | Conformational constraint for selective binding | Planar geometry for π-π stacking | Complementary binding modes |
Metabolic Stability | Resistance to CYP450 oxidation | Hydrolysis-resistant bioisostere | Extended half-life |
Solubility-Permeability | Reduced crystallinity | Hydrogen bond acceptor capacity | Balanced aqueous/organic partitioning |
Spatial Properties | Increased Fsp³ (3D character) | Efficient vector for substituent projection | Optimal spatial occupation of binding sites |
Electronic Effects | σ-Electron donation | π-Electron deficiency | Tunable electronic properties |
Synthetic Versatility | Boc-protection for selective modification | Diverse functionalization at C3 and C5 | Facile library synthesis |
This molecular hybridization approach enables multi-target pharmacology essential for complex disease pathways. In Alzheimer disease research, azetidine-oxadiazole hybrids demonstrate simultaneous acetylcholinesterase inhibition, monoamine oxidase-B inhibition, and antioxidant activity, addressing multiple pathological mechanisms [7]. In cancer therapeutics, these hybrids inhibit growth factor receptors while modulating tumor-associated macrophage polarization, combining direct cytotoxic effects with immunomodulation [10]. The specific hybrid "Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate" serves as a synthetic intermediate that can be deprotected to reveal the azetidine nitrogen for further derivatization, enabling structure-activity relationship exploration across both heterocyclic components [5]. The Boc-protecting group strategy facilitates purification and characterization during synthesis while providing a handle for late-stage diversification, making this hybrid scaffold particularly valuable for medicinal chemistry optimization campaigns targeting diverse therapeutic areas.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: